Cas no 71501-49-0 (Pyrimidine, 2-chloro-,hydrochloride (1:1))

Pyrimidine, 2-chloro-, hydrochloride (1:1) is a chlorinated pyrimidine derivative with a 1:1 stoichiometric ratio to hydrochloric acid. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactive 2-chloro substituent facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions in polar solvents. This product is valued for its high purity and consistent performance in heterocyclic chemistry applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Proper handling under inert conditions is recommended to maintain integrity.
Pyrimidine, 2-chloro-,hydrochloride (1:1) structure
71501-49-0 structure
Product Name:Pyrimidine, 2-chloro-,hydrochloride (1:1)
CAS No:71501-49-0
MF:C4H4Cl2N2
MW:150.993958473206
CID:574830
PubChem ID:20285825
Update Time:2025-11-02

Pyrimidine, 2-chloro-,hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-chloro-,hydrochloride (1:1)
    • 2-chloropyrimidin-1-ium,chloride
    • 2-chloropyrimidinium chloride
    • 2-chloropyrimidine hydrochloride
    • 2-Chloropyrimidine--hydrogen chloride (1/1)
    • 71501-49-0
    • SB56170
    • AMY10283
    • 77722-80-6
    • F20795
    • 2-Chloropyrimidine HCl
    • 2-Chloropyrimidinehydrochloride
    • DTXSID70991976
    • SCHEMBL11399498
    • 2-chloropyrimidine;hydrochloride
    • FT-0649579
    • JEBKAQDPMGBQBP-UHFFFAOYSA-N
    • MDL: MFCD00797974
    • Inchi: 1S/C4H3ClN2.ClH/c5-4-6-2-1-3-7-4;/h1-3H;1H
    • InChI Key: JEBKAQDPMGBQBP-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC=N1.Cl

Computed Properties

  • Exact Mass: 145.944
  • Monoisotopic Mass: 149.9751535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 57.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 26.99

Pyrimidine, 2-chloro-,hydrochloride (1:1) Pricemore >>

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